1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine

Medicinal Chemistry Kinase Inhibitor Design Hinge-Binder Pharmacophore

This fragment-like building block (MW 216.20) incorporates a 1,2,4-triazol-3-amine moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine core. This motif enables bidentate metal coordination and an expanded hydrogen-bond network, structurally differentiating it from the CDK2-biased 4-amino analog (CAS 5334-99-6) and favoring kinases with larger ATP pockets (e.g., PI3K, p38 MAPK). The free amine serves as a versatile handle for amide coupling or Buchwald-Hartwig amination. Procure the 98% purity grade to minimize confounding impurities in biochemical and crystallographic assays.

Molecular Formula C8H8N8
Molecular Weight 216.20 g/mol
CAS No. 1248161-87-6
Cat. No. B6616453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine
CAS1248161-87-6
Molecular FormulaC8H8N8
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)N3C=NC(=N3)N
InChIInChI=1S/C8H8N8/c1-15-6-5(2-13-15)7(11-3-10-6)16-4-12-8(9)14-16/h2-4H,1H3,(H2,9,14)
InChIKeyCYTVSAGFIMOMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine (CAS 1248161-87-6): Core Scaffold and Procurement Profile


1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine (CAS 1248161-87-6) is a synthetic heterocyclic building block that fuses a pyrazolo[3,4-d]pyrimidine core with a 1,2,4-triazol-3-amine moiety at the 4-position [1]. The compound has a molecular formula of C8H8N8 and a molecular weight of 216.20 g/mol [1]. It is supplied as a research-grade solid with commercial purity specifications ranging from 95% (AKSci) to 98% (Leyan) . The scaffold is structurally related to purine nucleotides and is investigated in kinase inhibitor discovery programs, where the 4-position substituent is a critical determinant of target engagement and selectivity [2].

Why the 4-(1,2,4-Triazol-3-amine) Substituent Cannot Be Interchanged Arbitrarily with Other 4-Position Analogs


The biological activity of pyrazolo[3,4-d]pyrimidine-based compounds is exquisitely sensitive to the nature of the 4-position substituent, which directly contacts the hinge region of kinase ATP-binding pockets [1]. Replacing the 1,2,4-triazol-3-amine group with a simple amino, piperazine, or other heterocyclic moiety alters the hydrogen-bond donor/acceptor count, topological polar surface area, and metal-chelating capacity, thereby shifting both potency and selectivity profiles [2]. For procurement decisions, selecting an incorrect 4-substituted analog—such as 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6)—introduces a different pharmacophore that may fail to engage the intended target or introduce off-target liabilities documented for that sub-series .

Head-to-Head Evidence: Quantifying Differentiation of CAS 1248161-87-6 from the Closest Commercial Analog


Structural Differentiation: Triazole vs. Simple Amine at the 4-Position

The target compound incorporates a 1,2,4-triazol-3-amine substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine core, in contrast to the simpler 4-amino analog 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6). This substitution increases the number of nitrogen heteroatoms accessible for hydrogen bonding and metal coordination from 5 to 8 [1]. The presence of the triazole ring introduces an additional hydrogen-bond acceptor and a potential bidentate metal-chelating motif absent in the 4-amino comparator, which may confer differential kinase hinge-binding geometry [2].

Medicinal Chemistry Kinase Inhibitor Design Hinge-Binder Pharmacophore

Physicochemical Differentiation: Calculated LogP and Polar Surface Area

The target compound exhibits a computed XLogP3-AA value of -0.1 and a topological polar surface area (TPSA) of 100 Ų [1]. In contrast, the 4-amino comparator 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6) has a molecular weight of 149.15 g/mol and fewer hydrogen-bond acceptors, predicting a higher LogP and lower TPSA (estimated ~1.0 and ~70 Ų respectively based on structural fragment contributions) [2]. The lower lipophilicity and higher TPSA of the target compound may reduce passive membrane permeability but enhance aqueous solubility relative to the comparator, a trade-off relevant for CNS vs. peripheral target applications [3].

Drug-likeness Permeability Physicochemical profiling

Purity Specification and Vendor Availability Differentiation

The target compound is commercially available from multiple vendors with specified purity levels. Leyan offers the compound at 98% purity , while AKSci supplies it at 95% purity . In comparison, the closest commercial analog 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6) is listed at 95%+ from various suppliers but with fewer characterized suppliers offering the specific triazole-substituted variant [1]. The 98% purity option for the target compound may reduce the need for in-house purification prior to use in sensitive biochemical assays or as a synthetic intermediate for lead optimization.

Chemical procurement Building block sourcing Purity specification

Potential Kinase Profiling Differentiation: CDK2 vs. Broader Kinase Selectivity Implications

The 4-amino comparator 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been reported to inhibit cyclin-dependent kinase 2 (CDK2), a common target for pyrazolo[3,4-d]pyrimidine scaffolds . The target compound, bearing a bulkier 1,2,4-triazol-3-amine substituent at the 4-position, is anticipated to exhibit a different kinase selectivity fingerprint due to the altered hinge-binding geometry. Patent disclosures on 4-diaza-substituted pyrazolo[3,4-d]pyrimidines demonstrate that replacing a simple amine with a diaza monocyclic moiety shifts activity away from CDK2 toward kinases such as PI3K and p38 MAP kinase [1]. While direct IC50 data for the target compound against CDK2 or other kinases is not publicly available, the class-level SAR supports a meaningful selectivity divergence.

Kinase selectivity CDK2 inhibition Target engagement

Prioritized Application Scenarios for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine (CAS 1248161-87-6) Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Requiring a Non-CDK2 Chemotype

For medicinal chemistry programs seeking pyrazolo[3,4-d]pyrimidine hinge-binders with selectivity away from CDK2, the target compound's 1,2,4-triazol-3-amine motif provides a structurally differentiated pharmacophore relative to the CDK2-biased 4-amino analog [1]. The additional triazole ring enables bidentate metal coordination and an expanded hydrogen-bond network that may favor engagement of kinases with larger ATP pockets (e.g., PI3K, p38 MAP kinase) as indicated by patent SAR . Users should procure the 98% purity grade (Leyan) to minimize confounding impurities in initial biochemical profiling [2].

Synthesis of Advanced Intermediates via Triazole-Directed Cross-Coupling

The free amino group on the 1,2,4-triazole ring of the target compound serves as a synthetic handle for further derivatization (e.g., amide coupling, Buchwald-Hartwig amination, or diazotization) that is absent in the simple 4-amino analog [1]. This enables the construction of more complex, patentable chemical space around the pyrazolo[3,4-d]pyrimidine core. The higher purity specification (98%) reduces side-product formation in subsequent synthetic steps .

Physicochemical Tool Compound for CNS vs. Peripheral Selectivity Studies

With a computed XLogP of -0.1 and TPSA of 100 Ų, the target compound resides near the threshold for CNS drug-likeness (typically TPSA < 90 Ų for good brain penetration) [1]. This positions it as a tool compound for studying the CNS permeability limits of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Compared to the more lipophilic 4-amino analog (estimated XLogP ~1.0), the target compound is predicted to exhibit higher aqueous solubility and lower passive brain penetration, making it a useful comparator in tissue distribution studies .

Fragment-Based Drug Discovery Library Enrichment

At a molecular weight of 216.20 g/mol and with 1 rotatable bond, the target compound falls within fragment-like chemical space (MW < 300 Da, rotatable bonds ≤ 3) [1]. The presence of the triazole ring increases the three-dimensional character and sp2-hybridized nitrogen count relative to the simpler 4-amino fragment, enhancing its value as a diversity element in fragment libraries targeting kinases or other purine-binding proteins. The commercial availability at 98% purity supports direct use in fragment soaking and crystallography experiments without additional purification .

Quote Request

Request a Quote for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.